2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine
CAS No.:
Cat. No.: VC13326184
Molecular Formula: C14H9F3N2O
Molecular Weight: 278.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9F3N2O |
|---|---|
| Molecular Weight | 278.23 g/mol |
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]-1,3-benzoxazol-5-amine |
| Standard InChI | InChI=1S/C14H9F3N2O/c15-14(16,17)9-3-1-2-8(6-9)13-19-11-7-10(18)4-5-12(11)20-13/h1-7H,18H2 |
| Standard InChI Key | QAQYBDPSCHPVDQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)N |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine (IUPAC name: 2-[3-(trifluoromethyl)phenyl]-1,3-benzoxazol-5-amine) is a heterocyclic aromatic compound with a molecular weight of 278.23 g/mol. Its structure comprises a benzoxazole scaffold fused with a trifluoromethylphenyl substituent, enhancing lipophilicity and metabolic stability. The trifluoromethyl group (-CF₃) at the meta position of the phenyl ring contributes to electron-withdrawing effects, influencing both reactivity and binding affinity.
Key Molecular Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉F₃N₂O |
| Exact Mass | 278.23 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)N |
| Topological Polar Surface Area | 78.07 Ų |
| LogP (Partition Coefficient) | 3.82 |
The compound’s high LogP value (3.82) suggests favorable membrane permeability, a critical attribute for central nervous system (CNS)-targeted therapeutics.
Synthesis and Chemical Preparation
Synthetic Pathways
The synthesis of 2-(3-(trifluoromethyl)phenyl)benzo[d]oxazol-5-amine follows a multi-step protocol, as exemplified by methodologies applied to analogous benzo[d]oxazole derivatives . A representative route involves:
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Formation of Benzoxazole-2-thiol Intermediate:
Benzo[d]oxazole-2-thiol undergoes a Williamson ether synthesis with bromoacetic acid at 60°C for 4 hours, yielding intermediate 2 . -
Preparation of Aniline Derivatives:
Commercially available 3-(trifluoromethyl)aniline is treated with phosphorus oxychloride (POCl₃) and thiosemicarbazide to generate substituted thiourea intermediates (4a–4v) . -
Coupling Reaction:
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group, followed by coupling with the requisite amine in the presence of 4-dimethylaminopyridine (DMAP) .
This approach achieves moderate yields (50–70%) and high purity, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Physicochemical and Pharmacokinetic Properties
Stability and Solubility
While explicit data for 2-(3-(trifluoromethyl)phenyl)benzo[d]oxazol-5-amine remain limited, analogous compounds exhibit:
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Boiling Point: ~450°C (extrapolated from benzoxazole derivatives) .
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Vapor Pressure: 2.74 × 10⁻⁸ mmHg at 25°C, indicating low volatility.
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Aqueous Solubility: Limited solubility in water (<1 mg/mL) due to high lipophilicity.
Metabolic Considerations
The trifluoromethyl group enhances metabolic resistance to oxidative degradation, prolonging half-life in vivo. Computational models predict moderate hepatic clearance via cytochrome P450 enzymes (CYP3A4/2D6).
Pharmacological Activity and Mechanisms
Neuroprotective Effects
In Aβ₂₅₋₃₅-induced PC12 cells (a model of AD), structurally related benzo[d]oxazole derivatives demonstrate:
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Reduction in Neurotoxicity: Compound 5c (a close analog) increased cell viability by 40–60% at 5 μg/mL .
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Inhibition of Tau Hyperphosphorylation: Phosphorylation at Thr181, Thr205, and Ser396 residues was suppressed by 50–70% via Akt/GSK-3β pathway modulation .
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Downregulation of Pro-Apoptotic Factors: Bax/Bcl-2 ratio decreased by 30%, alongside reduced expression of RAGE and BACE1 .
Signaling Pathway Modulation
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Akt Phosphorylation: Compound 5c enhanced p-Akt/Akt ratios by 2.5-fold, promoting neuronal survival .
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GSK-3β Inhibition: Phosphorylation of GSK-3β at Ser9 increased by 80%, attenuating tau pathology .
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NF-κB Suppression: Nuclear translocation of NF-κB decreased by 45%, mitigating neuroinflammation .
Regulatory and Industrial Considerations
Regulatory Pathways
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